An In-depth Technical Guide to 5-Fluoro-6-(methylamino)pyrimidin-2(1H)-one: Properties, Synthesis, and Potential Applications
An In-depth Technical Guide to 5-Fluoro-6-(methylamino)pyrimidin-2(1H)-one: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorinated Pyrimidines in Medicinal Chemistry
The pyrimidine scaffold is a cornerstone in the development of therapeutic agents, owing to its presence in nucleobases and its versatile chemical nature. The introduction of a fluorine atom to the pyrimidine ring can dramatically alter the molecule's physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity to target proteins, and improved cell permeability. This has made fluorinated pyrimidines, such as the widely-used anticancer drug 5-fluorouracil (5-FU), a critical class of compounds in medicinal chemistry.[1][2] This guide focuses on the chemical properties of a specific fluorinated pyrimidine, 5-Fluoro-6-(methylamino)pyrimidin-2(1H)-one, a compound of interest for its potential as a building block in the synthesis of novel therapeutic agents.
Core Chemical Properties
1.1. Molecular Structure and Physicochemical Parameters
5-Fluoro-6-(methylamino)pyrimidin-2(1H)-one, with the CAS number 1597-37-1, possesses a pyrimidinone core substituted with a fluorine atom at the 5-position and a methylamino group at the 6-position.[3]
Table 1: Physicochemical Properties of 5-Fluoro-6-(methylamino)pyrimidin-2(1H)-one and a Related Analog
| Property | 5-Fluoro-6-(methylamino)pyrimidin-2(1H)-one (Predicted/Analog-Based) | 6-amino-5-fluoro-1-methylpyrimidin-2-one (Computed)[4] |
| Molecular Formula | C₅H₆FN₃O | C₅H₆FN₃O |
| Molecular Weight | 143.12 g/mol | 143.12 g/mol |
| XLogP3-AA | Not available | -0.7 |
| Hydrogen Bond Donor Count | 2 | 1 |
| Hydrogen Bond Acceptor Count | 3 | 3 |
| Rotatable Bond Count | 1 | 0 |
| Melting Point | Expected to be a solid with a relatively high melting point, similar to related pyrimidinones.[5] | Not available |
| Solubility | Predicted to have moderate solubility in polar organic solvents like DMSO and DMF, and limited solubility in water. | Not available |
| pKa | The pyrimidinone ring exhibits acidic and basic properties. The N1-H is weakly acidic, while the amino group and ring nitrogens are basic. | Not available |
Note: Experimental data for the target compound is limited. The table includes computed data for a closely related structural isomer to provide an estimation of its properties.
Synthesis and Reactivity
2.1. Synthetic Approaches
The synthesis of 5-fluoro-6-aminopyrimidine derivatives often involves the construction of the pyrimidine ring from acyclic precursors or the modification of a pre-existing pyrimidine scaffold. A plausible synthetic route to 5-Fluoro-6-(methylamino)pyrimidin-2(1H)-one could be adapted from methods used for similar compounds.
A general strategy involves the cyclocondensation of a β-ketoester or a related three-carbon electrophile with a guanidine derivative. For the target molecule, this could involve a fluorinated β-ketoester and N-methylguanidine.
Experimental Protocol: A Generalized Synthesis of 6-Aminopyrimidinones [6]
-
Reactant Preparation: A β-ketoester or β-aldehydoester is reacted with guanidine hydrochloride.
-
Reaction Conditions: The reaction is typically carried out in the presence of a base, such as potassium carbonate.
-
Solvent/Method: Microwave-assisted synthesis in the absence of a solvent has been shown to be an efficient method for similar reactions.
-
Work-up and Purification: The reaction mixture is typically purified by recrystallization or column chromatography to yield the desired 2-aminopyrimidinone.
2.2. Chemical Reactivity
The reactivity of 5-Fluoro-6-(methylamino)pyrimidin-2(1H)-one is governed by the interplay of its functional groups:
-
The Pyrimidinone Ring: The electron-rich nature of the aminopyrimidine ring makes it susceptible to electrophilic attack, although the electron-withdrawing effect of the fluorine atom at the 5-position can modulate this reactivity.
-
The Methylamino Group: The amino group is nucleophilic and can participate in reactions with various electrophiles.
-
The Fluorine Atom: The C-F bond is generally stable, but the fluorine atom can influence the acidity of the neighboring N-H proton and the overall electronic distribution of the ring.
Caption: Logical relationship of functional groups and their reactivity in 5-Fluoro-6-(methylamino)pyrimidin-2(1H)-one.
Spectroscopic Characterization
3.1. ¹H and ¹³C NMR Spectroscopy
-
¹H NMR: The spectrum would likely show a singlet for the methyl group protons, a signal for the N-H proton of the methylamino group, and a signal for the N1-H proton of the pyrimidinone ring. The position of the N-H protons can be confirmed by D₂O exchange.
-
¹³C NMR: The spectrum would display five distinct carbon signals. The chemical shifts would be influenced by the attached functional groups, with the carbonyl carbon appearing downfield. The carbon attached to the fluorine atom would exhibit a characteristic C-F coupling.
3.2. Infrared (IR) Spectroscopy
The IR spectrum of a similar compound, 5-fluorouracil, shows characteristic C=O stretching bands between 1660-1720 cm⁻¹.[7] For 5-Fluoro-6-(methylamino)pyrimidin-2(1H)-one, the following characteristic peaks would be expected:
-
N-H stretching: Around 3200-3400 cm⁻¹ from the pyrimidinone and amino groups.
-
C-H stretching: Around 2850–2950 cm⁻¹ from the methyl group.
-
C=O stretching: Around 1650–1700 cm⁻¹.
-
C=C and C=N stretching: In the 1500–1600 cm⁻¹ region.
-
C-F stretching: A strong absorption band typically in the 1000-1200 cm⁻¹ region.
3.3. Mass Spectrometry
Mass spectrometry would be used to confirm the molecular weight of the compound (143.12 g/mol ). The fragmentation pattern would likely involve the loss of small neutral molecules such as CO and HCN.
Potential Applications in Drug Discovery and Development
Derivatives of 6-aminopyrimidinone have shown promise as potent and selective inhibitors of various biological targets. For instance, 6-amino-3-methylpyrimidinones have been identified as efficacious inhibitors of SHP2, a protein tyrosine phosphatase implicated in cancer.[8] The core structure of 5-Fluoro-6-(methylamino)pyrimidin-2(1H)-one makes it an attractive starting point for the development of new therapeutic agents.
Caption: A potential workflow for utilizing 5-Fluoro-6-(methylamino)pyrimidin-2(1H)-one in drug discovery.
The introduction of the fluorine atom at the 5-position is a key feature, as this position is critical for the mechanism of action of 5-fluorouracil, which involves the inhibition of thymidylate synthase.[1] This suggests that derivatives of 5-Fluoro-6-(methylamino)pyrimidin-2(1H)-one could be explored as potential anticancer agents. Furthermore, the methylamino group at the 6-position provides a handle for further chemical modification to explore structure-activity relationships and optimize properties such as potency, selectivity, and pharmacokinetics. The broader class of aminopyrimidines has been investigated for a range of biological activities, including as inhibitors of kinases and other enzymes.[9]
Safety and Handling
As with any chemical compound, 5-Fluoro-6-(methylamino)pyrimidin-2(1H)-one should be handled with appropriate safety precautions.[10][11][12][13][14]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Toxicity: While specific toxicity data is not available, related fluoropyrimidine compounds are known to be cytotoxic.[2] Therefore, this compound should be handled as a potentially hazardous substance.
Conclusion
5-Fluoro-6-(methylamino)pyrimidin-2(1H)-one is a fluorinated pyrimidine derivative with significant potential as a building block in medicinal chemistry. While comprehensive experimental data for this specific compound is not widely published, its structural features and the known biological activities of related compounds suggest that it is a valuable scaffold for the design and synthesis of novel therapeutic agents, particularly in the area of oncology. Further research to fully characterize its chemical and biological properties is warranted to unlock its full potential in drug discovery and development.
References
-
LaMars, M., et al. (2019). 6-Amino-3-methylpyrimidinones as Potent, Selective, and Orally Efficacious SHP2 Inhibitors. Journal of Medicinal Chemistry, 62(3), 1544-1563. Available from: [Link]
-
PubChem. (n.d.). 5-fluoro-4-imino-3-methyl-3,4-dihydropyrimidin-2(1H)-one. National Center for Biotechnology Information. Retrieved from: [Link]
-
El-Faham, A., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 28(18), 6681. Available from: [Link]
-
Longley, D. B., Harkin, D. P., & Johnston, P. G. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3436. Available from: [Link]
-
Prolab Technolub Inc. (2021). SAFETY DATA SHEET (SDS) Section 1. Identification. Retrieved from: [Link]
-
U.S. Environmental Protection Agency. (2025). 5-Fluoro-6-(methylamino)pyrimidin-2(1H)-one - Hazard. Retrieved from: [Link]
-
Tomas, M., et al. (2005). Inhibitory Effects and Metabolism of 5-fluoropyrimidine Derivatives in Pneumococcus. Antimicrobial Agents and Chemotherapy, 49(2), 657-665. Available from: [Link]
-
Guo, X., et al. (1995). 5-Fluoro-2-pyrimidinone, a liver aldehyde oxidase-activated prodrug of 5-fluorouracil. Biochemical Pharmacology, 49(8), 1111-1116. Available from: [Link]
-
Covestro. (2012). SAFETY DATA SHEET. Retrieved from: [Link]
-
Ibrahim, M. N. (2008). NOTE Synthesis and Characterization of Some Pyrimidinone Derivatives. Asian Journal of Chemistry, 20(4), 3317-3320. Available from: [Link]
-
Hocek, M., et al. (2009). 5-Fluoro Pyrimidines: Labels to Probe DNA and RNA Secondary Structures by 1D 19F NMR Spectroscopy. Nucleic Acids Research, 37(22), 7728-7740. Available from: [Link]
-
Shoshan-Barmatz, V., et al. (2021). Differential functionality of fluoropyrimidine nucleosides for safe cancer therapy. Cell Death Discovery, 7, 237. Available from: [Link]
-
Fawori. (2021). Safety data sheet. Retrieved from: [Link]
-
Perner, R. J., et al. (2003). 5,6,7-trisubstituted 4-aminopyrido[2,3-d]pyrimidines as Novel Inhibitors of Adenosine Kinase. Journal of Medicinal Chemistry, 46(24), 5249-5257. Available from: [Link]
-
Kundu, L. M., et al. (2015). Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. RSC Advances, 5(59), 47526-47530. Available from: [Link]
-
El-Damasy, A. K., et al. (2024). Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2304625. Available from: [Link]
-
Müller, C. E., et al. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Frontiers in Chemistry, 7, 95. Available from: [Link]
-
ResearchGate. (n.d.). FTIR spectrum of 5-fluorouracil. Retrieved from: [Link]
-
Oncohema Key. (2016). 5-Fluoropyrimidines. Retrieved from: [Link]
-
Baker, C. H., et al. (2002). Phase I clinical trial of 5-fluoro-pyrimidinone (5FP), an oral prodrug of 5-fluorouracil (5FU). Investigational New Drugs, 20(1), 47-54. Available from: [Link]
-
The Review of Diabetic Studies. (2023). Synthesis, Characterization, Antimicrobial And In-Silico Predictions Of 5,6-Dihydropyrimidin- 2(1H)-One. Retrieved from: [Link]
-
Royal Society of Chemistry. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. Retrieved from: [Link]
-
Sako, M., et al. (1988). Pyrimidine derivatives and related compounds. Part 47. A new synthesis of xanthines and pyrrolo[3,2-d]pyrimidines by intramolecular cyclisation of 6-substituted 5-nitrouracil derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1988, 1989-1994. Available from: [Link]
-
PubChem. (n.d.). Flupymezotiaz. National Center for Biotechnology Information. Retrieved from: [Link]
-
JETIR. (n.d.). SYNTHESIS AND CHARACTERIZATION OF A NOVEL PYRIMIDINE BASED SCHIFF BASE CHEMOSENSOR FOR THE DETECTION OF Al. Retrieved from: [Link]
-
Shi, C., et al. (2019). Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine as a highly potent cyclin-dependent kinase 4/6 inhibitor for treatment of cancer. European Journal of Medicinal Chemistry, 178, 352-364. Available from: [Link]
Sources
- 1. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential functionality of fluoropyrimidine nucleosides for safe cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CompTox Chemicals Dashboard [comptox.epa.gov]
- 4. Insights into the recent progress in the medicinal chemistry of pyranopyrimidine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Amino-1-methylpyrimidin-2(1H)-one | 4776-08-3 [sigmaaldrich.com]
- 6. Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine as a highly potent cyclin-dependent kinase 4/6 inhibitor for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. prolabtechnolub.com [prolabtechnolub.com]
- 11. agricentre.basf.co.uk [agricentre.basf.co.uk]
- 12. hfaf.com.tw [hfaf.com.tw]
- 13. solutions.covestro.com [solutions.covestro.com]
- 14. fawori.com [fawori.com]
